molecular formula C8H4Br2F4 B2719359 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide CAS No. 2090690-67-6

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide

Cat. No. B2719359
CAS RN: 2090690-67-6
M. Wt: 335.922
InChI Key: KIGUAZAXSGVSPA-UHFFFAOYSA-N
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Description

“2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide” is a chemical compound with the IUPAC name 1-bromo-2-(bromomethyl)-4-fluoro-5-(trifluoromethyl)benzene . It has a molecular weight of 335.92 . It is a liquid at ambient temperature .


Synthesis Analysis

While specific synthesis methods for “2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide” were not found, a similar compound, “2-bromo-5-fluorobenzotrifluoride”, has a documented synthesis method . The process involves nitrifying m-fluorobenzotrifluoride in a system of nitric acid/sulfuric acid to obtain 5-fluoro-2-nitrobenzotrifluoride. This is then reduced in a catalytic hydrogenation system of Raney nickel to obtain 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination methods of cuprous bromide, hydrobromic acid, and sodium nitrate .


Molecular Structure Analysis

The InChI code for “2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide” is 1S/C8H4Br2F4/c9-3-4-1-7(11)5(2-6(4)10)8(12,13)14/h1-2H,3H2 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.


Physical And Chemical Properties Analysis

“2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide” is a liquid at ambient temperature .

Scientific Research Applications

Synthesis of Benzimidazoles

This compound is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities.

Antiviral Activities

The benzimidazoles synthesized using this compound have shown antiviral activities . This makes it a valuable compound in the development of new antiviral drugs.

Inhibition of Hepatitis C Virus NS5B Polymerase

It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles, which are potent inhibitors of hepatitis C virus NS5B polymerase . This enzyme is essential for the replication of the hepatitis C virus, and its inhibition can lead to the development of effective treatments for hepatitis C.

Synthesis of Pyrrolo[2,3-d]pyrimidines

2-Fluorobenzyl bromide, a related compound, has been used in the synthesis of 2-pyrrolo[2,3-d]pyrimidines . While this is not a direct application of the compound , it suggests potential uses in the synthesis of other heterocyclic compounds.

Alkylating Agent

2-Fluorobenzyl bromide has also been used as an alkylating agent during the synthesis of 8-alkylated imidazolo[1,2-a]pyrimid-5-ones . This suggests that “2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide” could potentially be used in a similar manner.

Synthesis of Prasugrel

2-Fluorobenzyl bromide has been used in the synthesis of prasugrel , a medication used to prevent blood clots in people with acute coronary syndrome or undergoing percutaneous coronary intervention. This suggests that “2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide” could potentially be used in the synthesis of similar medications.

Future Directions

While specific future directions for “2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide” were not found, similar compounds are often used in the synthesis of various other compounds, including those with antiviral activities . This suggests potential future applications in pharmaceutical research and development.

properties

IUPAC Name

1-bromo-2-(bromomethyl)-4-fluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2F4/c9-3-4-1-7(11)5(2-6(4)10)8(12,13)14/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGUAZAXSGVSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide

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